Lipophilicity Advantage over Non-Brominated Analog
Methyl 4-bromo-3-(dimethylsulfamoyl)benzoate exhibits a computed XLogP3 of 1.6, representing a 1.8-fold increase in lipophilicity relative to its non-brominated analog methyl 3-(dimethylsulfamoyl)benzoate, which has an XLogP3 of 0.9 [1][2]. This difference arises from the electron-withdrawing and hydrophobic contribution of the bromine substituent at the 4-position. In the context of membrane permeability and ADME profiling, an XLogP3 shift from 0.9 to 1.6 places the compound closer to the optimal oral bioavailability range (LogP 1–3), whereas the non-brominated analog falls below this window.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Methyl 3-(dimethylsulfamoyl)benzoate (CAS 823833-29-0): XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +0.7 (1.8-fold higher) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
This lipophilicity differential directly impacts membrane permeability predictions and should inform selection when passive diffusion is a design requirement.
- [1] PubChem Compound Summary CID 31731860: Methyl 4-bromo-3-(dimethylsulfamoyl)benzoate. XLogP3-AA = 1.6. View Source
- [2] PubChem Compound Summary CID 1262217: Methyl 3-(dimethylsulfamoyl)benzoate. XLogP3 = 0.9. View Source
